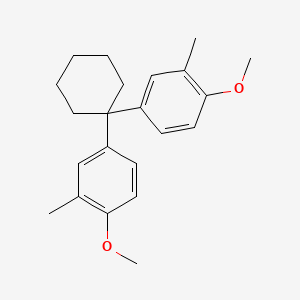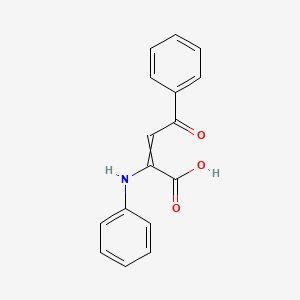
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- is a compound of significant interest in the field of organic chemistry. It is known for its unique structure, which includes both a phenyl group and an amino group attached to the butenoic acid backbone. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- can be achieved through several methods. One common approach involves the aldol condensation of glyoxylic acid with methyl ketone derivatives. This reaction can be facilitated using microwave-assisted techniques, which provide the desired products in moderate to excellent yields . The reaction conditions vary depending on the nature of the methyl ketone substituent, with aryl derivatives reacting best using tosic acid and aliphatic substrates reacting best with pyrrolidine and acetic acid .
Analyse Des Réactions Chimiques
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include tosic acid, pyrrolidine, and acetic acid . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aldol condensation reaction with glyoxylic acid produces 4-oxo-2-butenoic acids, which are versatile intermediates for further derivatization .
Applications De Recherche Scientifique
This compound has several applications in scientific research. It is used as a building block for drug discovery, with derivatives showing biological activity in treating cancer, neurodegenerative diseases, metabolic disorders, and gastric conditions . Additionally, it has antimicrobial and antifungal properties, making it useful in the development of new therapeutic agents . Its high reactivity also makes it a valuable intermediate for further chemical modifications.
Mécanisme D'action
The mechanism of action of 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- involves its interaction with specific molecular targets and pathways. For instance, 4-oxo-4-phenyl-but-2-enoates inhibit MenB, the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone biosynthesis pathway, through the formation of an adduct with coenzyme A . This inhibition disrupts the biosynthesis of menaquinone, a vital component in bacterial electron transport chains, thereby exerting its antimicrobial effects.
Comparaison Avec Des Composés Similaires
2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- can be compared with other similar compounds, such as 4-oxo-4-phenyl-2-butenoic acid and 2-oxo-4-phenylbutyric acid . These compounds share structural similarities but differ in their specific functional groups and reactivity. The presence of the phenylamino group in 2-Butenoic acid, 4-oxo-4-phenyl-2-(phenylamino)- imparts unique properties, making it distinct from its analogs. This uniqueness is reflected in its specific applications and reactivity patterns.
Propriétés
Numéro CAS |
65387-40-8 |
|---|---|
Formule moléculaire |
C16H13NO3 |
Poids moléculaire |
267.28 g/mol |
Nom IUPAC |
2-anilino-4-oxo-4-phenylbut-2-enoic acid |
InChI |
InChI=1S/C16H13NO3/c18-15(12-7-3-1-4-8-12)11-14(16(19)20)17-13-9-5-2-6-10-13/h1-11,17H,(H,19,20) |
Clé InChI |
YHFPFWGKTZTMBI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=C(C(=O)O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


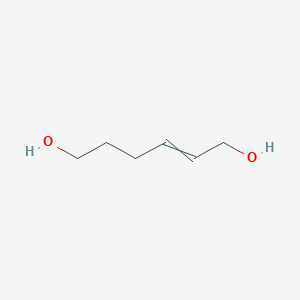

![Methanesulfonamide, N-[2-[ethyl(4-nitrosophenyl)amino]ethyl]-](/img/structure/B14493939.png)
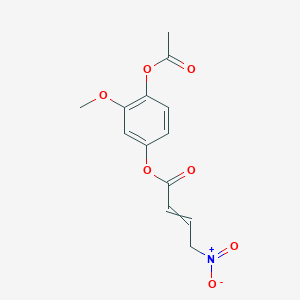
![N-[5-(4-Cyanophenyl)-5-oxopentan-2-yl]acetamide](/img/structure/B14493953.png)
![1-Methyl-4-[4-(4-methylbenzene-1-sulfonyl)phenoxy]benzene](/img/structure/B14493959.png)

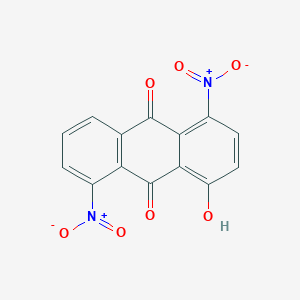
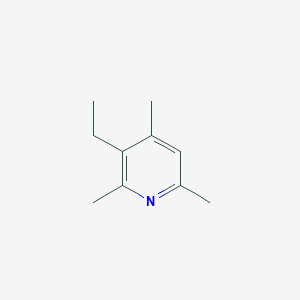
![{[5-(2,4-Dichlorophenoxy)-2-nitrophenyl]sulfanyl}acetyl chloride](/img/structure/B14493980.png)



